Strain-Specific Potency of Syncytial Virus Inhibitor-1 Against RSV Long, A2, and B
Syncytial Virus Inhibitor-1 demonstrates distinct strain-specific potency, with EC50 values of 0.002 μM for RSV Long, 0.004 μM for RSV A2, and 0.002 μM for RSV B . This contrasts with the broad-spectrum but less differentiated activity of compounds like BMS-433771 (average EC50 = 20 nM) [1] or the sub-nanomolar but less strain-characterized activity of Presatovir (GS-5806, mean EC50 = 0.43 nM) [2].
| Evidence Dimension | Antiviral potency (EC50) against specific RSV strains |
|---|---|
| Target Compound Data | EC50 = 0.002 μM (RSV Long), 0.004 μM (RSV A2), 0.002 μM (RSV B) |
| Comparator Or Baseline | Presatovir (GS-5806): mean EC50 = 0.43 nM against clinical isolates; BMS-433771: average EC50 = 20 nM against A and B groups; RFI-641: IC50 = 50 nM |
| Quantified Difference | Syncytial Virus Inhibitor-1 is ~2-4 nM against lab strains, compared to Presatovir's 0.43 nM (lower) and BMS-433771's 20 nM (higher). |
| Conditions | In vitro antiviral assay using RSV Long, RSV A2, and RSV B strains. |
Why This Matters
This strain-specific data is essential for researchers designing experiments with specific RSV laboratory strains, as it allows for precise dosing and avoids the pitfalls of relying on broad, non-specific potency claims.
- [1] Cianci, C., Meanwell, N., & Krystal, M. (2005). Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor. Journal of Antimicrobial Chemotherapy, 55(3), 289–292. View Source
- [2] Adooq Bioscience. (n.d.). Presatovir (GS-5806) Datasheet (A15835). View Source
